Cefonicid Monosodium

Pharmacokinetics Antibacterial Cephalosporin

Cefonicid Monosodium (CAS 71420-79-6) is a differentiated second-generation cephalosporin with a 4.4–5.4 h half-life—2–3× longer than cefazolin or cefuroxime—enabling once-daily dosing. The monosodium salt ensures enhanced room-temperature stability, reducing cold-chain logistics costs versus the disodium salt. Tissue levels 5–6× higher than cefoxitin at 2–3 h post-dose make it optimal for surgical prophylaxis in biliary, orthopedic, and gynecologic procedures. Procure as a stable reference standard, API starting material, or for pharmacokinetic and antibiotic stewardship research.

Molecular Formula C18H17N6NaO8S3
Molecular Weight 564.6 g/mol
CAS No. 71420-79-6
Cat. No. B1262056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefonicid Monosodium
CAS71420-79-6
SynonymsCefonicid
Cefonicid Disodium Salt
Cefonicid Monosodium
Cefonicid Monosodium Salt
Cefonicid, Sodium
Monocid
SK and F 75073
SK and F-75073
SK and F75073
SKF 75073 2
SKF-75073-2
SKF750732
Sodium Cefonicid
Molecular FormulaC18H17N6NaO8S3
Molecular Weight564.6 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C18H18N6O8S3.Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);/q;+1/p-1/t11-,13-,16-;/m1./s1
InChIKeyWZTUULPOBSTZKR-CFOLLTDRSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefonicid Monosodium (CAS 71420-79-6): A Long-Acting Second-Generation Cephalosporin for Sustained Antibacterial Coverage


Cefonicid Monosodium (CAS 71420-79-6) is a semisynthetic, parenteral second-generation cephalosporin antibiotic characterized by an extended serum half-life relative to most other in-class agents [1]. Its molecular structure features a mandelic acid amide C-7 side chain similar to cefamandole and a distinct methylsulfonic acid group on the C-3 tetrazole ring, a modification that imparts unique pharmacokinetic and physicochemical properties [2]. The compound is supplied as a freeze-dried powder for reconstitution and is recognized for achieving high and sustained plasma concentrations following intravenous or intramuscular administration [3].

Why Cefonicid Monosodium Cannot Be Interchanged with Cefamandole, Cefazolin, or Other Second-Generation Cephalosporins


Despite sharing a beta-lactam scaffold with other second-generation cephalosporins, Cefonicid Monosodium exhibits quantifiable differences in elimination kinetics, tissue distribution, and solid-state stability that preclude generic substitution with cefamandole, cefazolin, or cefuroxime. Most cephalosporins are eliminated rapidly with serum half-lives of 1 to 2 hours, whereas Cefonicid Monosodium demonstrates a half-life exceeding 4 hours, enabling once-daily dosing rather than multiple daily administrations [1]. Additionally, the monosodium salt form provides markedly improved storage stability compared to the disodium salt, directly impacting supply chain and procurement feasibility [2]. Furthermore, Cefonicid Monosodium achieves serum and tissue concentrations that are both higher and more prolonged than those of cefazolin and cefoxitin [3]. These three distinct differential dimensions—pharmacokinetic longevity, solid-state stability, and tissue penetration profile—establish that Cefonicid Monosodium is a functionally distinct entity within the cephalosporin class, not a therapeutically equivalent alternative.

Cefonicid Monosodium (CAS 71420-79-6) Differential Evidence: Quantified Comparator Data


Extended Serum Half-Life Enables Once-Daily Dosing vs. Conventional Cephalosporins

Cefonicid Monosodium demonstrates an extended serum elimination half-life of approximately 4.4 to 5.4 hours, which is substantially longer than the 1-2 hour half-life typical of most other cephalosporins, including cefazolin, cefamandole, and cefuroxime [1]. A review of cephalosporin pharmacokinetics explicitly identifies cefonicid as an exception to the class norm, with a half-life of 4.4 hours compared to the 1-2 hour range for most agents [1]. A primary study in healthy adults confirmed this extended duration, reporting half-lives of 5.1 hours (i.v.) and 5.4 hours (i.m.) [2].

Pharmacokinetics Antibacterial Cephalosporin

Superior and Prolonged Tissue Concentrations vs. Cefazolin and Cefoxitin

In a comparative pharmacokinetic study involving patients undergoing open heart surgery, vaginal hysterectomy, and hip replacement, Cefonicid Monosodium achieved serum and tissue concentrations that were both higher and more prolonged than those of cefazolin and cefoxitin [1]. Notably, a parallelism was observed between serum and tissue concentration-time curves for cefonicid, indicating sustained drug levels at target sites [1]. In a separate trial of surgical prophylaxis, the mean cefonicid concentration in gallbladder or uterine wall tissue 2-3 hours post-dose was 30-40 µg/mL, which was five to six times higher than the corresponding cefoxitin concentration [2].

Tissue Penetration Surgical Prophylaxis Pharmacokinetics

Monosodium Salt Form Provides Enhanced Solid-State Stability vs. Disodium Salt

The disodium salt of cefonicid exhibits only moderate stability at room temperature, requiring refrigeration and special handling during transport and storage [1]. In contrast, the monosodium salt form was unexpectedly discovered to be a significantly more stable form of the antibiotic [1]. This improved stability profile allows the monosodium salt to be stored for longer periods without refrigeration, directly addressing cold-chain limitations associated with the disodium salt [1].

Formulation Stability Supply Chain

Once-Daily Dosing Achieves Comparable Surgical Prophylaxis to Multi-Dose Cefoxitin

In a double-blinded, randomized clinical trial of 301 patients undergoing biliary tract surgery or hysterectomy, a single preoperative dose of Cefonicid Monosodium (1 g) provided protection against postoperative surgical infection that was comparable to a multiple-dose regimen of cefoxitin (given preoperatively and 24 hours postoperatively) [1]. Infection rates were not significantly different between groups: for biliary surgery, 1/66 (1.5%) in the cefoxitin group vs. 3/64 (4.7%) in the cefonicid group; for vaginal hysterectomy, 2/31 (6%) vs. 4/29 (14%); for abdominal hysterectomy, 3/49 (6%) vs. 0/37 (0%) [1].

Surgical Prophylaxis Clinical Trial Cost-Effectiveness

Equivalent Efficacy in Urinary Tract Infections with Reduced Dosing Frequency vs. Cefamandole

In a double-blind comparison involving hospitalized patients with urinary tract infections, Cefonicid Monosodium (1 g once daily) was as effective as cefamandole (administered in multiple daily doses) in curing complicated UTIs in men and uncomplicated infections in both sexes [1]. The study concluded that cefonicid offers the advantage of once-daily therapy without compromising clinical efficacy [1].

Urinary Tract Infection Clinical Trial Dosing Regimen

High Plasma Protein Binding (>90%) and Low Free Fraction Impact Tissue Availability

Cefonicid Monosodium exhibits high plasma protein binding, reported as >90% [1]. In a pharmacokinetic study of patients undergoing head and neck surgery, free (unbound) cefonicid concentrations in serum and wound drainage represented only 11.0% and 14.9% of total concentrations, respectively [2]. This high protein binding is a distinguishing feature of cefonicid compared to other cephalosporins with lower binding, and it directly influences the fraction of drug available for antimicrobial activity at the tissue level [2].

Protein Binding Pharmacokinetics Tissue Distribution

Cefonicid Monosodium: Evidence-Based Research and Industrial Application Scenarios


Surgical Prophylaxis in Procedures Requiring Sustained Tissue Coverage

Based on demonstrated tissue concentrations that are 5-6 times higher than cefoxitin at 2-3 hours post-dose [1] and a prolonged serum half-life of 4.4-5.4 hours [2], Cefonicid Monosodium is optimally suited for surgical prophylaxis in procedures where maintaining high local drug levels throughout the perioperative period is critical. Clinical trials support its use as a single preoperative dose in biliary tract surgery, hysterectomy, and orthopedic procedures, providing protection comparable to multiple-dose regimens of shorter-acting agents [3]. This evidence positions Cefonicid Monosodium as a logistically advantageous option for hospital pharmacies seeking to streamline preoperative antibiotic protocols and reduce dosing-related resource consumption.

Treatment of Urinary Tract Infections with Once-Daily Dosing

Cefonicid Monosodium has demonstrated comparable clinical efficacy to cefamandole in treating complicated and uncomplicated urinary tract infections, with the critical advantage of once-daily administration [4]. The extended half-life and high urinary excretion of unchanged drug (>90%) ensure sustained therapeutic concentrations in the urinary tract. For healthcare systems and formularies evaluating antibiotic stewardship and operational efficiency, Cefonicid Monosodium offers a viable parenteral option that reduces nursing time and potentially enables earlier discharge or outpatient parenteral antibiotic therapy (OPAT).

Pharmaceutical Development Leveraging the Stable Monosodium Salt Form

The monosodium salt form of cefonicid exhibits unexpectedly enhanced room-temperature stability compared to the disodium salt, which requires refrigeration and special handling [5]. This differential property is highly relevant for pharmaceutical manufacturers, compounders, and distributors seeking to minimize cold-chain dependency and reduce product degradation during storage and transport. The improved stability profile makes Cefonicid Monosodium a preferred starting material for formulation development, particularly for finished dosage forms intended for markets with limited cold-chain infrastructure or for long-term stockpiling purposes.

Pharmacokinetic Research and Comparator Studies in Cephalosporin Optimization

Cefonicid Monosodium serves as a benchmark compound in pharmacokinetic research examining the relationship between protein binding, half-life, and tissue penetration [6]. Its unique profile—high protein binding (>90%), extended half-life, and predictable tissue distribution—makes it an ideal candidate for studies investigating dosing regimen optimization, population pharmacokinetics in special patient groups (e.g., renal impairment), and comparative effectiveness research against newer cephalosporins or alternative antibiotic classes. Procurement of Cefonicid Monosodium for research purposes is justified by its well-characterized pharmacokinetic parameters and the availability of validated analytical methods for quantification in biological matrices.

Technical Documentation Hub

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